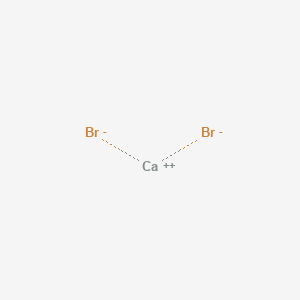

Bromure de calcium

Vue d'ensemble

Description

Le bromure de calcium est un composé inorganique de formule chimique CaBr₂ . Il s'agit d'un solide cristallin blanc à température ambiante et il est très soluble dans l'eau. Ce composé est classé comme un halogénure divalent, ce qui signifie qu'il contient deux ions bromure pour chaque ion calcium. Le this compound est utilisé dans diverses applications, notamment les fluides de forage, les médicaments contre les névroses, les mélanges frigorifiques, les conservateurs alimentaires, la photographie et les ignifugeants .

Applications De Recherche Scientifique

Calcium bromide has a wide range of applications in scientific research:

Chemistry: Used as a brominating agent to convert organic compounds into their bromide derivatives.

Biology: Employed in neurology as an anticonvulsant in some bromide salts.

Medicine: Utilized in neuroses medication.

Industry: Used in drilling fluids for the oil and gas industry to control pressure and prevent the collapse of oil well walls. .

Mécanisme D'action

Target of Action

It is a simple salt composed of calcium ions (Ca2+) and bromide ions (Br-) .

Mode of Action

Calcium bromide’s mode of action is largely dependent on its physical and chemical properties. As a salt, it readily dissolves in water to form calcium ions and bromide ions . In the context of biochemical reactions, calcium ions can interact with various biological molecules, potentially influencing cellular processes.

Biochemical Pathways

Calcium ions play crucial roles in various biological processes, including muscle contraction, nerve impulse transmission, and cell signaling

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium bromide are not well-studied. As a salt, it is expected to dissolve readily in bodily fluids and distribute throughout the body. The metabolism and excretion of calcium bromide are likely to follow the pathways of calcium and bromide ions separately .

Result of Action

Excessive exposure to calcium bromide can lead to toxicity, with symptoms including nausea, vomiting, and central nervous system depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium bromide. For instance, in aqueous solutions, it readily dissociates into calcium and bromide ions . The presence of other ions in the solution can affect the solubility and reactivity of calcium bromide. Temperature and pH can also influence its chemical behavior .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de calcium peut être synthétisé par plusieurs méthodes :

-

Réaction du carbonate de calcium ou de l'oxyde de calcium avec l'acide bromhydrique : [ \text{CaCO₃} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{CO₂} + \text{H₂O} ] [ \text{CaO} + 2\text{HBr} \rightarrow \text{CaBr₂} + \text{H₂O} ]

-

Réaction du calcium métallique avec le brome élémentaire : [ \text{Ca} + \text{Br₂} \rightarrow \text{CaBr₂} ]

Méthodes de production industrielle : Dans les milieux industriels, le this compound est généralement produit en faisant réagir l'oxyde de calcium ou le carbonate de calcium avec du brome en présence d'un agent réducteur tel que l'acide formique ou le formaldéhyde .

Types de réactions :

-

Oxydation : Chauffé fortement à l'air, le this compound réagit avec l'oxygène pour produire de l'oxyde de calcium et du brome : [ 2\text{CaBr₂} + \text{O₂} \rightarrow 2\text{CaO} + 2\text{Br₂} ]

-

Substitution : Le this compound peut subir des réactions de substitution où les ions bromure sont remplacés par d'autres ions halogénures.

Réactifs et conditions courants :

Agents oxydants : Oxygène (O₂)

Agents réducteurs : Acide formique (HCO₂H), formaldéhyde (CH₂O)

Principaux produits :

Oxydation : Oxyde de calcium (CaO) et brome (Br₂)

Substitution : Divers sels d'halogénures selon l'halogénure substituant

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent de bromation pour convertir les composés organiques en leurs dérivés bromés.

Biologie : Employé en neurologie comme anticonvulsivant dans certains sels de bromure.

Médecine : Utilisé dans les médicaments contre les névroses.

Industrie : Utilisé dans les fluides de forage pour l'industrie pétrolière et gazière afin de contrôler la pression et d'empêcher l'effondrement des parois des puits de pétrole. .

5. Mécanisme d'action

Le mécanisme d'action du this compound varie en fonction de son application :

Dans les fluides de forage : Il agit comme une solution aqueuse dense pour contrôler la pression dans les puits de pétrole.

Composés similaires :

- Chlorure de calcium (CaCl₂)

- Fluorure de calcium (CaF₂)

- Iodure de calcium (CaI₂)

Comparaison :

- Chlorure de calcium : Similaire en termes de solubilité et de nature hygroscopique, mais utilisé plus largement pour le déglaçage et comme agent desséchant.

- Fluorure de calcium : Moins soluble dans l'eau et principalement utilisé dans la production d'acide fluorhydrique et comme fondant en métallurgie.

- Iodure de calcium : Similaire en solubilité, mais utilisé dans la supplémentation en iode et comme source d'iode dans la synthèse organique.

Le this compound se distingue par ses applications spécifiques dans les fluides de forage, la photographie et comme agent de bromation .

Comparaison Avec Des Composés Similaires

- Calcium Chloride (CaCl₂)

- Calcium Fluoride (CaF₂)

- Calcium Iodide (CaI₂)

Comparison:

- Calcium Chloride: Similar in terms of solubility and hygroscopic nature but used more extensively in de-icing and as a drying agent.

- Calcium Fluoride: Less soluble in water and primarily used in the production of hydrofluoric acid and as a flux in metallurgy.

- Calcium Iodide: Similar in solubility but used in iodine supplementation and as a source of iodine in organic synthesis.

Calcium bromide stands out due to its specific applications in drilling fluids, photography, and as a brominating agent .

Propriétés

Numéro CAS |

7789-41-5 |

|---|---|

Formule moléculaire |

Br2Ca |

Poids moléculaire |

199.89 g/mol |

Nom IUPAC |

calcium;dibromide |

InChI |

InChI=1S/2BrH.Ca/h2*1H;/q;;+2/p-2 |

Clé InChI |

WGEFECGEFUFIQW-UHFFFAOYSA-L |

SMILES |

[Ca+2].[Br-].[Br-] |

SMILES canonique |

[Ca+2].[Br-].[Br-] |

Point d'ébullition |

1815 °C BP: 806-812 °C, very deliquescent |

Color/Form |

Deliquescent granules or orthorhombic crystals Rhombohedral crystals; hygroscopic Colorless, orthorhombic, deliquescent crystals Becomes yellow on exposure to ai |

Densité |

3.38 g/cu cm 3.4 g/cm³ |

melting_point |

742 °C MP: 730 °C (anhydrous) 730 °C |

Key on ui other cas no. |

7789-41-5 |

Description physique |

Deliquescent odorless solid; Turns yellow on extended exposure to air; [Merck Index] White hygroscopic solid; [ICSC] White crystalline solid; Odorless; [Alfa Aesar MSDS] WHITE HYGROSCOPIC POWDER. |

Pictogrammes |

Corrosive; Irritant |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 156 g/100 g water at 25 °C Water solubilty[Table#8606] In water, 1420 g/L at 30 °C Very soluble in water For more Solubility (Complete) data for Calcium bromide (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 30 °C: 142 |

Synonymes |

CaBr2, Calcium bromide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of calcium bromide?

A1: Calcium bromide has the molecular formula CaBr2 and a molecular weight of 199.89 g/mol.

Q2: How does the addition of calcium bromide affect the vapor-liquid equilibrium of the acetone-methanol system?

A: Research indicates that adding CaBr2 to an acetone-methanol system results in a "crossover behavior" – a mixture of salt-in and salt-out effects []. Notably, adding 0.3 M CaBr2 can eliminate the azeotropic point in this system.

Q3: How does the concentration of calcium bromide solution affect its refractive index for transparent soil applications?

A: The refractive index (RI) of CaBr2 solution increases with increasing concentration []. This is crucial when matching the RI of the solution with silica gel particles to achieve high transparency in artificial core samples.

Q4: Can calcium bromide be used as a catalyst in organic synthesis?

A: Yes, CaBr2 has proven to be an efficient catalyst for synthesizing dihydropyrimidinone derivatives [, ]. It facilitates a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea under microwave irradiation, offering a rapid and environmentally friendly approach.

Q5: What are the advantages of using calcium bromide as a catalyst under grinding conditions?

A: Using CaBr2 under grinding conditions for synthesizing β-enaminoketone/ester from 1,3-dicarbonyl compounds and amines has several advantages []. These include being a mild and efficient process, being environmentally friendly, requiring only a small amount of catalyst, avoiding solvent use, enabling simple product separation, and delivering a high yield.

Q6: How do calcium chloride and calcium bromide affect the chloroplasts of aquatic plants?

A: Studies on Lemna minor (duckweed) revealed that exposure to higher concentrations (0.075 and 0.1 mol dm-3) of CaCl2 and CaBr2 resulted in changes in chloroplast morphology [, ]. The chloroplasts became larger and irregularly shaped, potentially due to starch accumulation. This highlights the potential impact of these salts on photosynthetic processes in aquatic environments.

Q7: How is calcium bromide used in transparent soil technology?

A: CaBr2 solution acts as a pore fluid in transparent synthetic sand, replicating natural soil behavior in laboratory settings [, ]. The concentration of CaBr2 is adjusted to match the refractive index of the solid phase (silica gel), allowing for visual observation of fluid flow and particle movement.

Q8: Are there applications of calcium bromide in scintillator materials?

A: Yes, Europium-doped rubidium calcium bromide (Rb4CaBr6:Eu and RbCaBr3:Eu) have been investigated as potential scintillator materials for radiation detection []. These materials exhibit promising properties such as high light yield and good energy resolution, making them suitable for applications in fields like medical imaging and security screening.

Q9: Can bromide-doped bioactive glass be used to inhibit oral biofilm formation?

A: Research has demonstrated that bioactive glass containing 5 wt% CaBr2 effectively inhibits the formation of multi-species oral biofilms []. This finding suggests a potential application of CaBr2-doped bioactive glass in dental applications, particularly for preventing infections associated with dental implants and oral surgeries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)

![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)